![molecular formula C15H15ClN2O4S2 B2806231 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1903386-56-0](/img/structure/B2806231.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound characterized by a complex structure combining chlorinated benzooxazepine and thiophene sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method includes:
Formation of the benzooxazepine core: The chlorination of 2-amino-3-chlorobenzoic acid followed by a condensation reaction with glycolaldehyde results in the formation of the benzooxazepine ring.
Attachment of the ethylthiophene moiety: The intermediate benzooxazepine is then reacted with ethylthiophene-2-sulfonamide under specific conditions to achieve the final compound.
Industrial Production Methods: Industrial production often mirrors laboratory synthetic routes but is optimized for large-scale output. Advanced techniques such as continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxides, typically requiring oxidizing agents like potassium permanganate.
Reduction: Reduction reactions, often catalyzed by agents such as lithium aluminum hydride, result in the removal of oxygen functionalities.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro or sulfonamide sites, when exposed to strong nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, alkoxides.
Major Products: These reactions can lead to a variety of products, including:
Hydroxy derivatives via oxidation.
Amino derivatives via nucleophilic substitution.
Reduced benzooxazepine derivatives via reduction.
Scientific Research Applications
Chemistry: The compound is utilized as a building block in the synthesis of more complex molecules due to its functional groups and structural complexity.
Biology: Studies have investigated its potential as a pharmacophore in the design of new drugs, especially those targeting the central nervous system.
Medicine: Research suggests potential therapeutic applications, including anti-inflammatory and anti-cancer properties, though these are largely experimental and require further investigation.
Industry: Used in materials science for creating specialized polymers and as a starting material in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action largely depends on the specific application and context. Generally:
Molecular Targets: The benzooxazepine core interacts with various enzymes and receptors in biological systems, affecting their function.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and neurotransmission by binding to specific molecular targets.
Comparison with Similar Compounds
Benzooxazepines: Share the core structure but may differ in substitution patterns or additional functional groups.
Thiophene sulfonamides: Have similar sulfonamide functionalities but with different heterocyclic cores.
Uniqueness: N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide is unique due to its combined benzooxazepine and thiophene sulfonamide structures, offering a versatile platform for diverse chemical reactions and potential biological activities.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-12-3-4-13-11(8-12)9-18(14(19)10-22-13)6-5-17-24(20,21)15-2-1-7-23-15/h1-4,7-8,17H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKSIOUXPYEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
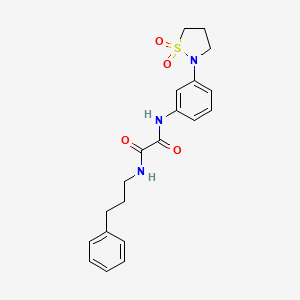
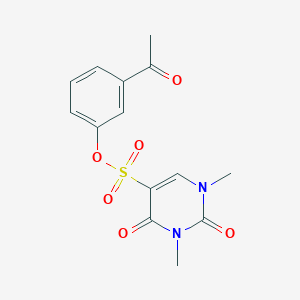
![3-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2806153.png)
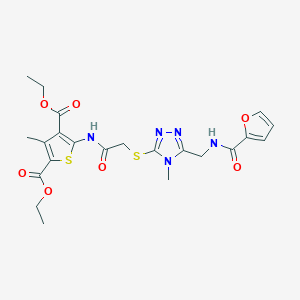
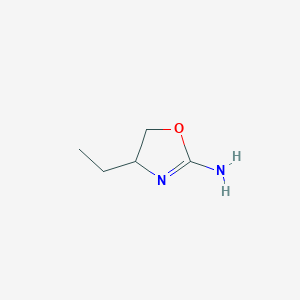
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2806161.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide](/img/structure/B2806162.png)
![2-{2-[(benzenesulfonyl)imino]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)
![2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2806164.png)

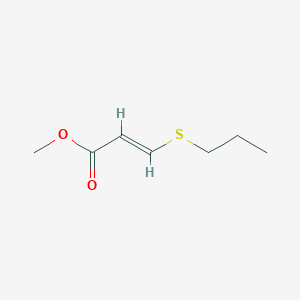
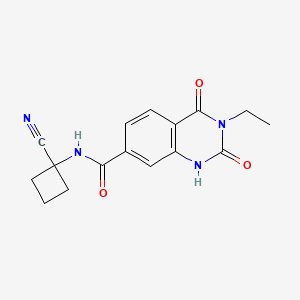

![7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2806171.png)
